molecular formula C14H14Cl2N2O B1232613 (S)-Enilconazole CAS No. 166734-82-3

(S)-Enilconazole

Cat. No.: B1232613
CAS No.: 166734-82-3
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-CQSZACIVSA-N
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Description

(S)-Enilconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in veterinary medicine to treat fungal infections in animals. The compound exhibits broad-spectrum antifungal activity, making it effective against various fungal pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Enilconazole typically involves the following steps:

    Formation of the imidazole ring: This is achieved through the reaction of an appropriate aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the enantiomeric center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired (S)-configuration.

    Functionalization of the imidazole ring:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: These include crystallization, filtration, and chromatography to obtain the pure this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-Enilconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

(S)-Enilconazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives.

    Biology: The compound is used to investigate the mechanisms of antifungal activity and resistance.

    Medicine: this compound is studied for its potential use in treating human fungal infections.

    Industry: It is used in the development of antifungal coatings and materials.

Mechanism of Action

(S)-Enilconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

    Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.

    Clotrimazole: An imidazole derivative used to treat fungal infections.

    Miconazole: A widely used imidazole antifungal agent.

Uniqueness of (S)-Enilconazole: this compound is unique due to its specific (S)-enantiomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic or ®-enantiomeric counterparts. This enantiomeric specificity can result in improved efficacy and reduced side effects.

Properties

IUPAC Name

1-[(2S)-2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBPKYOVPCNPJY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H](CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317866
Record name (S)-Imazalil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166734-82-3
Record name (S)-Imazalil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166734-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enilconazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Imazalil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENILCONAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2D57DP4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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